

Hdac10-IN-1 Versus Other Selective HDAC10 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *Hdac10-IN-1*

Cat. No.: *B10861278*

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Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a compelling therapeutic target, particularly in oncology, due to its pivotal role in regulating autophagy, a cellular process critical for cancer cell survival and drug resistance. The development of selective HDAC10 inhibitors is a key focus for researchers aiming to modulate this pathway for therapeutic benefit. This guide provides a detailed comparison of **Hdac10-IN-1** with other notable selective HDAC10 inhibitors, focusing on their biochemical potency, selectivity, and cellular effects, supported by experimental data and protocols.

Performance Comparison of Selective HDAC10 Inhibitors

The following table summarizes the in vitro potency and selectivity of **Hdac10-IN-1**, TH34, and Tubastatin A against a panel of HDAC isoforms. **Hdac10-IN-1** demonstrates high potency and selectivity for HDAC10.

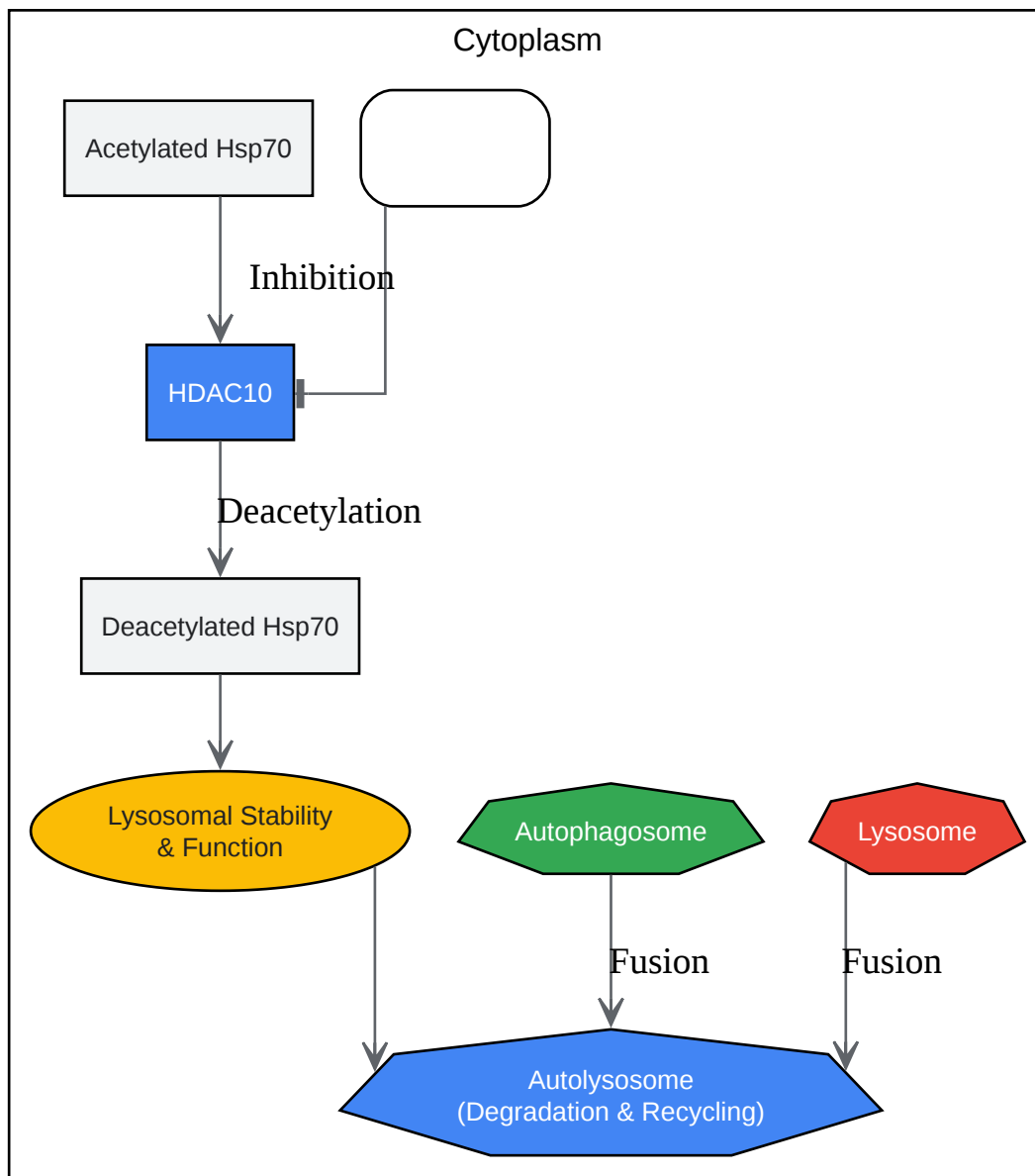
Inhibitor	HDAC10 IC ₅₀ (nM)	HDAC1 IC ₅₀ (nM)	HDAC2 IC ₅₀ (nM)	HDAC3 IC ₅₀ (nM)	HDAC6 IC ₅₀ (nM)	HDAC8 IC ₅₀ (nM)	Referen ce(s)
Hdac10-IN-1	58	>10,000	>10,000	>10,000	1,300	>10,000	[1]
TH34	7,700	>50,000	>50,000	>50,000	4,600	1,900	[2][3]
Tubastatin A	15	>10,000	>10,000	>10,000	15	855	[4][5][6] [7]

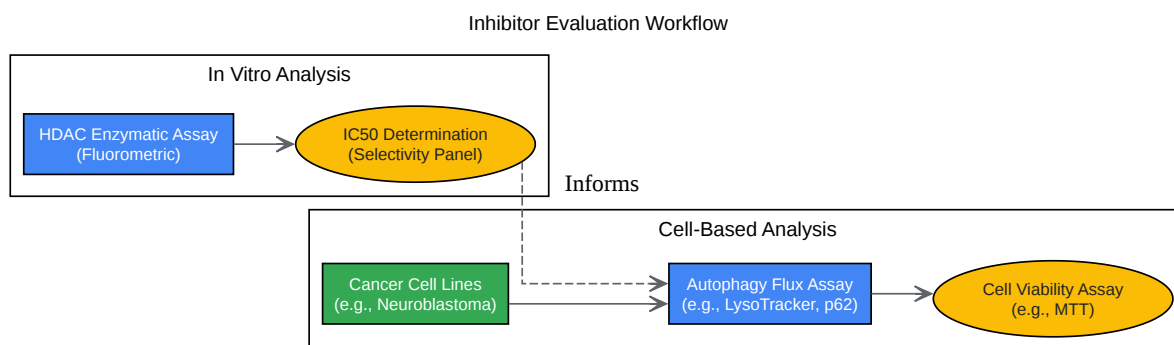
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.

The Role of HDAC10 in Autophagy

HDAC10 plays a crucial role in the late stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded and recycled. Inhibition of HDAC10 disrupts this process, leading to an accumulation of immature autophagosomes and lysosomes, ultimately impairing cancer cell survival mechanisms.[4][8][9] One of the proposed mechanisms involves the deacetylation of chaperone proteins like Hsp70 by HDAC10, which is essential for lysosomal stability and function.[4]

HDAC10 Signaling in Autophagy





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